molecular formula C9H8N4O2 B8503434 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

Cat. No.: B8503434
M. Wt: 204.19 g/mol
InChI Key: VNGUNPFSPAFWJG-UHFFFAOYSA-N
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Description

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a triazole and a nicotinic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions, makes this compound particularly versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts and solvents such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality. The purification steps may include crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid involves its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which allows it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
  • 2-(2H-1,2,3-Triazol-2-yl)benzoic acid

Uniqueness

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both the triazole and nicotinic acid moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its stability and ability to participate in diverse chemical reactions further enhance its utility compared to similar compounds .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

6-methyl-2-(triazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)8(12-6)13-10-4-5-11-13/h2-5H,1H3,(H,14,15)

InChI Key

VNGUNPFSPAFWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N2N=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml round bottom flask containing 2-chloro-6-methylnicotinic acid (3 g, 17.4 mmol), copper iodide (0.16 g, 0.5 mol %), and cesium carbonate (11.4 g, 35 mmol) was added a mixture of dioxane (20 mL) and H2O (0.1 ml, 5.25 mmol). Next triazole (2.03 mL, 35 mmol) and finally (R,R)-(−)-N,N′-dimethyl-1,2-cyclohexanediamine ligand (0.56 mL, 3.5 mmol) were added. The resulting clumpy yellow slurry was stirred until evenly dispersed. Upon heating to 100° C. the reaction mixture changed from a yellow slurry to pale green. As heating progressed the slurry became less thick and was stirred more easily. The light green slurry was stirred for 4 hr at 100° C. and left to stir at room temp overnight. At this point the reaction mixture appeared as a cobalt blue slurry which was then diluted with 20 mL ether and 20 mL H2O. The resulting solution was thoroughly stirred and transferred to a seperatory funnel then the RBF was subsequently rinsed with 20 mL ether and H2O each. The aqueous layer was separated from the organic layer and acidified to pH 1 with 6 mL conc. HCl. The now brown/lime green aqueous layer was extracted twice with EtOAc. The bright yellow organic layers were combined and dried with Na2SO4 and then conc. into a yellow powder under reduced pressure. To the yellow powder was added EtOAc to form a yellow slurry. The solids were filtered off and washed with EtOAc to give a very pale yield). The filtrate was conc. into a yellow solid and purified (FCC, 0-5% MeOH in DCM w/0.5% AcOH) to give the title product in a 20% yield. MS (ESI): mass calculated for C9H8N4O2, 204.18; m/z found 205.3 [M+H]+. 1H NMR (400 MHz, CD3OD): 8.21-8.18 (m, 1H), 7.98 (s, 2H), 7.51 (d, J=7.9 Hz, 1H), 2.64 (s, 3H).
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Two
Quantity
2.03 mL
Type
reactant
Reaction Step Three
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
20%

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